4-chloro-N-ethyl-1,3-thiazol-2-amine
CAS No.: 1549090-65-4
Cat. No.: VC11554387
Molecular Formula: C5H7ClN2S
Molecular Weight: 162.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1549090-65-4 |
---|---|
Molecular Formula | C5H7ClN2S |
Molecular Weight | 162.64 g/mol |
IUPAC Name | 4-chloro-N-ethyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8) |
Standard InChI Key | WMLSIINMMPJHTC-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC(=CS1)Cl |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The molecular formula of 4-chloro-N-ethyl-1,3-thiazol-2-amine is C₅H₇ClN₂S, with a molar mass of 162.64 g/mol. Its structure comprises a thiazole ring substituted with a chlorine atom at position 4 and an ethylamine group at position 2 (Figure 1). Key structural descriptors include:
Property | Value |
---|---|
SMILES | CCNC1=NC(=CS1)Cl |
InChI Key | WMLSIINMMPJHTC-UHFFFAOYSA-N |
Topological Polar Surface Area | 41.1 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The InChI string (InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)
) confirms the presence of the ethylamine side chain and chlorine substitution .
Spectroscopic Characterization
While experimental spectral data for this specific compound are scarce, analogous thiazoles exhibit characteristic signals in ¹H NMR and ¹³C NMR:
-
¹H NMR: Ethyl group protons resonate at δ 1.2–1.4 (triplet, CH₃) and δ 3.3–3.5 (quartet, CH₂), while the thiazole ring protons appear as singlets between δ 7.0–8.0 .
-
¹³C NMR: Carbon nuclei in the thiazole ring typically show signals at δ 120–160 ppm, with the chlorine-substituted carbon deshielded to δ 145–155 ppm .
Synthetic Routes and Optimization
Vilsmeier–Haack Cyclization
A plausible synthetic pathway involves the Vilsmeier–Haack reaction, widely used for thiazole synthesis. Using 2-aminothiazole precursors, cyclization with POCl₃ and DMF yields chlorinated thiazoles :
General Procedure:
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React 2-amino-4-chlorothiazole with ethyl bromide in methanol under basic conditions (K₂CO₃).
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Stir at reflux for 6–8 hours to facilitate N-alkylation.
-
Purify via column chromatography (ethyl acetate/hexane, 3:7).
Yield: 70–76% (estimated from analogous syntheses) .
Alternative Methods
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Hantzsch Thiazole Synthesis: Condensation of α-chloroketones with thioureas.
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Post-Functionalization: Chlorination of pre-formed N-ethylthiazol-2-amine using SOCl₂ or PCl₅ .
Physicochemical and Computational Data
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predicts the following CCS values for adducts :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 163.009 | 130.2 |
[M+Na]⁺ | 184.991 | 141.9 |
[M-H]⁻ | 160.995 | 132.4 |
Solubility and LogP
-
LogP (Predicted): 2.1 ± 0.3 (Moderately lipophilic).
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Aqueous Solubility: ~15 mg/L at 25°C (estimated via Abraham model).
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Prioritize assays against neglected tropical disease targets.
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Computational Modeling: QSAR studies to predict ADMET profiles.
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